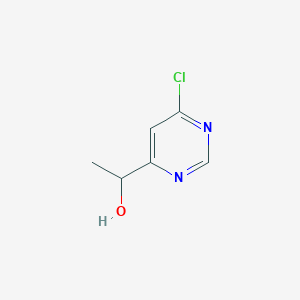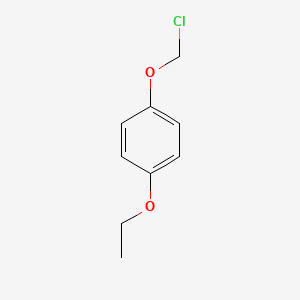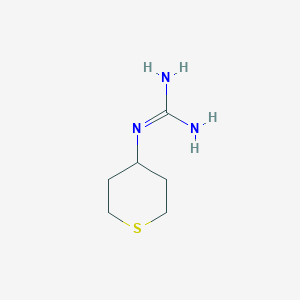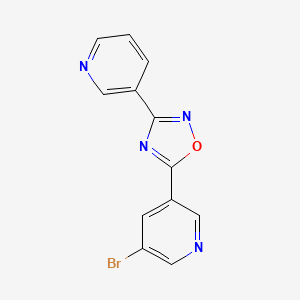
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features both pyridine and oxadiazole rings
Preparation Methods
The synthesis of 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Chemical Reactions Analysis
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its heterocyclic structure, the compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole include other heterocyclic compounds with pyridine and oxadiazole rings, such as:
- 5-(4-Bromophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(3-Bromopyridin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
These compounds share structural similarities but may differ in their reactivity and applications due to variations in the position of the bromine atom or other substituents
Properties
Molecular Formula |
C12H7BrN4O |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7BrN4O/c13-10-4-9(6-15-7-10)12-16-11(17-18-12)8-2-1-3-14-5-8/h1-7H |
InChI Key |
PILRRJHQPBBORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8585594.png)
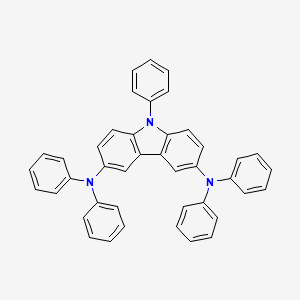
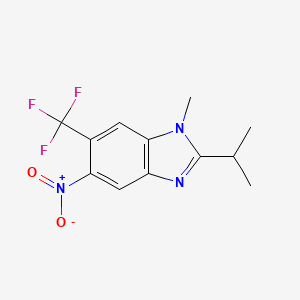
![2-(Benzo[b]thiophen-2-ylmethyl)malonic acid](/img/structure/B8585608.png)
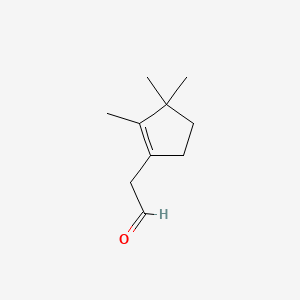
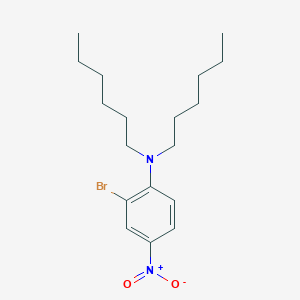
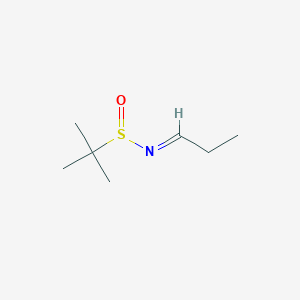


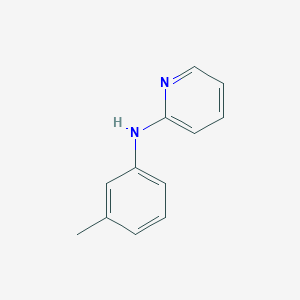
![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)
